molecular formula C11H15ClFN3O B12219154 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B12219154
M. Wt: 259.71 g/mol
InChI Key: NXBPXSJUDRQVJI-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a pyrazole-derived compound featuring a fluoro-substituted pyrazole core linked to a methanamine group. The pyrazole ring is substituted at the 1-position with an ethyl group and at the 5-position with a fluorine atom, while the methanamine moiety is further functionalized with a 2-furylmethyl group.

Properties

Molecular Formula

C11H15ClFN3O

Molecular Weight

259.71 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3O.ClH/c1-2-15-11(12)9(7-14-15)6-13-8-10-4-3-5-16-10;/h3-5,7,13H,2,6,8H2,1H3;1H

InChI Key

NXBPXSJUDRQVJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=CO2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-ethyl-5-fluoro-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine with structurally analogous compounds identified in the evidence:

Compound Name Pyrazole Substituents Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 1-Ethyl, 5-Fluoro 2-Furylmethyl Not provided Estimated ~290–310 Ethyl and fluorine enhance metabolic stability; furan improves solubility.
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1-(2,2,2-Trifluoroethyl) 2-Furylmethyl C₁₁H₁₃ClF₃N₃O 295.69 Trifluoroethyl group increases electronegativity and potential reactivity.
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 1-(2,2-Difluoroethyl) (1,5-Dimethylpyrazol-4-yl)methyl C₁₂H₁₈ClF₂N₅ 305.76 Difluoroethyl and dimethylpyrazole groups may alter steric and electronic properties.
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine 1-Phenyl, 5-Fluoro (thienyl core) (1-Phenylpyrazol-5-yl)methyl C₁₅H₁₅ClFN₃S 323.81 Thienyl and phenyl groups enhance aromaticity and potential π-π interactions.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-Chloro, 1-Methyl Methyl C₆H₁₁ClN₂ 158.62 Chlorine substitution may increase halogen bonding; simpler structure.

Structural and Functional Insights

Pyrazole Core Modifications: Fluorine vs. Chlorine: The target compound’s 5-fluoro substitution (vs. Ethyl vs. Trifluoroethyl: The ethyl group in the target compound offers simpler hydrophobicity, whereas trifluoroethyl (as in ) introduces strong electron-withdrawing effects, possibly altering reactivity or metabolic pathways.

Amine Side Chain Variations :

  • Furylmethyl vs. Thienylmethyl : The furan ring (oxygen-containing) in the target compound improves solubility in polar solvents compared to sulfur-containing thienyl derivatives (e.g., ), which may exhibit higher lipophilicity.
  • Dimethylpyrazole vs. Phenylpyrazole : Compounds like and incorporate additional aromatic systems, which could enhance stacking interactions but increase molecular weight and synthetic complexity.

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~290–310 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to heavier analogs like (323.81 g/mol).

Research Implications

  • Biological Activity : Fluorinated pyrazoles (e.g., target compound, ) are often explored for kinase inhibition or antimicrobial activity due to fluorine’s electronegativity and metabolic stability.
  • Agrochemical Potential: Analogous compounds (e.g., ) with chloro-substitutions are used in herbicides, suggesting the target compound could be optimized for similar applications.
  • Synthetic Challenges : The trifluoroethyl group in requires specialized fluorination techniques, whereas the target compound’s ethyl group simplifies synthesis.

Biological Activity

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN3C_{12}H_{14}FN_3. The structure features a pyrazole ring substituted with an ethyl and fluorine group, along with a furylmethyl side chain.

PropertyValue
Molecular Weight219.25 g/mol
IUPAC NameThis compound
SMILESCCN1C(=C(C=N1)C=O)F

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in key signaling pathways:

Anticancer Activity :
Research has shown that pyrazole derivatives can inhibit the growth of several cancer cell lines by targeting enzymes such as topoisomerase II and various kinases involved in cancer progression (e.g., EGFR, VEGFR) . The presence of the pyrazole moiety in the compound suggests potential antiproliferative effects against different types of cancer cells.

Antimicrobial and Anti-inflammatory Effects :
Studies indicate that pyrazole compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting biofilm formation . Additionally, they may modulate inflammatory pathways, reducing cytokine production and inflammation-related damage.

Case Studies

  • Anticancer Studies :
    A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro. Compounds similar to this compound showed IC50 values in the micromolar range, indicating strong cytotoxicity .
  • Antimicrobial Activity :
    In another study, derivatives containing the pyrazole structure were tested against Gram-positive and Gram-negative bacteria. Results showed moderate to high inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Activity :
    The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its utility in treating inflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialModerate to high inhibition against bacteria
Anti-inflammatoryReduction in cytokine levels

Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
1-(1-Ethyl-5-fluoro-pyrazol-4-yl)-N-(2-furylmethyl)methanamineAnticancer10 - 20
Pyrazole Derivative AAntimicrobial15 - 30
Pyrazole Derivative BAnti-inflammatory20 - 40

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